

A Technical Guide to the Basic Reactivity of Methyl Nitrite with Nucleophiles

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nitrite (CH₃ONO), the simplest alkyl nitrite, is a highly reactive electrophilic agent. Its significance spans various chemical and biological domains, from its role as an intermediate in organic synthesis to its involvement in physiological processes as a potential nitric oxide (NO) donor. The electrophilic nature of the nitroso-nitrogen atom in **methyl nitrite** makes it a prime target for nucleophilic attack, leading to a diverse range of chemical transformations. This technical guide provides an in-depth analysis of the core reactivity of **methyl nitrite** with common nucleophiles, focusing on the mechanistic pathways, quantitative reaction data, and experimental considerations relevant to research and development.

Core Reactivity: The Role of the Nitroso Group

The reactivity of **methyl nitrite** is dominated by the electrophilic character of its nitrogen atom. Nucleophiles attack this nitrogen, leading to the transfer of the nitroso (-NO) group. This fundamental reaction is influenced by several factors, including the nature of the nucleophile, the solvent, pH, and the presence of catalysts. The nitrite ion itself is an ambident nucleophile, capable of reacting through either its nitrogen or oxygen atoms, leading to nitroalkanes or alkyl nitrites, respectively[1][2].

Reactivity with N-Nucleophiles: Amines



The reaction of alkyl nitrites with amines, known as N-nitrosation, is a widely studied and significant transformation, primarily due to the potential carcinogenicity of the resulting N-nitrosamine products[3].

Secondary Amines

Methyl nitrite reacts with secondary amines to form stable N-nitrosamines. The mechanism in non-aqueous solvents is proposed to be a stepwise process involving a zwitterionic tetrahedral intermediate[3]. This reaction can be catalyzed by a second molecule of the amine[3].

Fig. 1: Nitrosation of a secondary amine with methyl nitrite.

In the gas phase, an alternative free-radical mechanism has been proposed where nitrogen dioxide (NO₂) abstracts a hydrogen atom from the amine, followed by quenching of the resulting aminyl radical by nitric oxide (NO)[4][5].

Primary Amines

Primary aliphatic amines react with nitrous acid (often generated in situ, which can involve **methyl nitrite**) to form unstable diazonium salts[6]. These intermediates readily decompose, losing nitrogen gas (N₂) to form a carbocation. This carbocation can then react with various nucleophiles present in the medium, leading to a mixture of products, including alcohols, alkenes, and alkyl halides[6][7]. For instance, the reaction of methylamine under specific aqueous conditions yields a variety of products, highlighting the complexity of this transformation[7].

Quantitative Data: N-Nitrosation

The reactivity of amines in the gas-phase nitrosation reaction is influenced by alkyl substitution, which activates the H-abstraction reaction[4][5].



Reaction Barrier (ΔH‡, kJ/mol)
106[4][5]
72[4][5]
45[4][5]
30[4][5]
44[4][5]

Table 1: Calculated reaction barriers for hydrogen abstraction from various amines by NO₂ in the gas phase[4][5].

Product	Yield (%)
Methyl nitrite	35-45%
Methanol	6-25%
Methyl chloride	13%
Nitromethane	6%
Methylnitrolic acid	10-12%

Table 2: Product distribution from the reaction of methylamine hydrochloride with sodium nitrite in aqueous sulfuric acid[7].

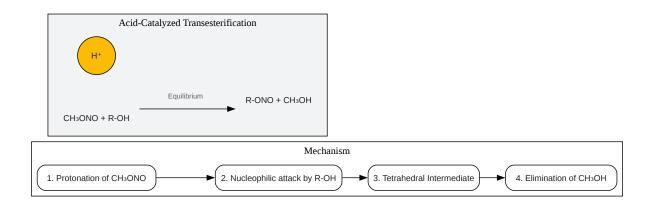
Reactivity with O-Nucleophiles: Alcohols and Phenols

Alcohols: Transesterification

Methyl nitrite can react with other alcohols in a process called transesterification (or transnitrosation) to form a new alkyl nitrite and methanol. This is an equilibrium process, often catalyzed by acid[8][9]. The reaction proceeds through a bimolecular mechanism[8]. To drive the reaction to completion, the alcohol reactant is typically used in large excess, or one of the



products (like methanol) is removed from the reaction mixture[9][10]. Steric factors play a dominant role in determining the equilibrium position; less sterically hindered alcohols are favored[8].



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Fig. 2: General scheme for the transesterification of an alcohol.

Phenols

Phenolate ions, being potent O-nucleophiles, react with alkyl nitrites. Kinetic studies suggest that the reaction occurs through the oxygen atom to yield an unstable O-nitroso intermediate[11]. This intermediate can then undergo rearrangement to a C-nitroso product or undergo homolysis of the O-NO bond to yield nitric oxide[11]. The reaction rate is accelerated by electron-donating groups on the phenol ring[11].

Quantitative Data: O-Nucleophiles

The reactivity of substituted phenolate ions correlates well with their basicity[11].



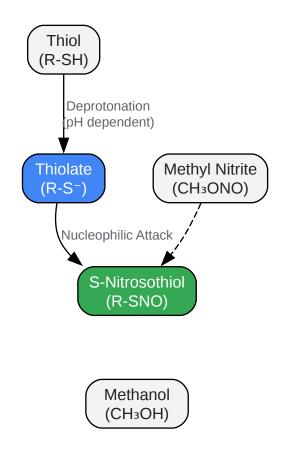
Phenol Derivative	Bimolecular Rate Constant (k, M ⁻¹ s ⁻¹)
4-Methoxyphenol	0.44
4-Methylphenol	0.17
Phenol	0.046
4-Chlorophenol	0.011
2-Chlorophenol	0.0011

Table 3: Bimolecular rate constants for the reaction of substituted phenolate ions with 2-bromoethyl nitrite at 25°C[11]. (Note: Data is for a different alkyl nitrite but illustrates the electronic effects applicable to methyl nitrite).

Reactivity with S-Nucleophiles: Thiols

The reaction of **methyl nitrite** with thiols (R-SH) leads to the formation of S-nitrosothiols (RSNOs), a class of compounds crucial in cellular signaling[12][13]. This S-nitrosation reaction is highly dependent on pH, with the reaction rate being dependent on the concentration of the thiolate anion (R-S⁻)[13]. The maximum rate is typically observed at a pH just below 10[13].





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Fig. 3: Reaction pathway for S-nitrosation of thiols.

Experimental Protocols General Protocol for N-Nitrosation of a Secondary Amine

This protocol is a generalized procedure based on established chemical principles for nitrosation reactions.

- Preparation: In a well-ventilated fume hood, dissolve the secondary amine (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0°C using an ice bath.
- Reaction: Add a solution of methyl nitrite (1.1 eq) in the same solvent dropwise to the stirred amine solution over 15-30 minutes. The methyl nitrite solution can be prepared by bubbling gaseous methyl nitrite through the cold solvent.



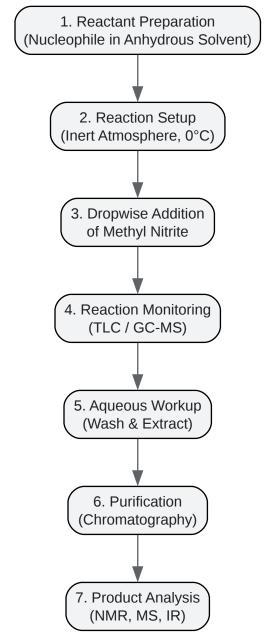
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Once the reaction is complete, allow the mixture to warm to room temperature.
 Wash the solution sequentially with dilute HCI (to remove unreacted amine), saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude N-nitrosamine product can be purified by column chromatography on silica gel.

General Protocol for Synthesis of Methyl Nitrite

This protocol is adapted from standard procedures for preparing alkyl nitrites[14][15]. **Methyl nitrite** is a toxic, explosive gas and should be handled with extreme caution by trained personnel only.

- Setup: Assemble a gas generation apparatus in a fume hood. Place a solution of sodium nitrite (e.g., 1.5 moles in water) in a dropping funnel. In a three-necked flask cooled in an ice-salt bath (to maintain a temperature below 0°C), place a mixture of methanol and an aqueous solution of a strong acid (e.g., sulfuric acid)[14][16].
- Generation: With vigorous stirring, add the sodium nitrite solution dropwise to the acidic methanol solution. The rate of addition should be controlled to keep the temperature below 0°C[16]. Gaseous methyl nitrite will evolve.
- Trapping/Use: The evolved gas can be passed through a drying tube (e.g., containing anhydrous calcium chloride) and then bubbled directly into a reaction mixture or condensed in a cold trap (e.g., cooled with liquid nitrogen) for later use.
- Safety: All operations must be performed behind a safety shield. Methyl nitrite can
 decompose explosively, especially when heated or in the presence of impurities[14][17].





General Experimental Workflow for Methyl Nitrite Reactions

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Fig. 4: A typical workflow for reactions involving methyl nitrite.

Conclusion

Methyl nitrite exhibits a rich and diverse reactivity profile with a wide range of nucleophiles. Its reactions are characterized by the electrophilic transfer of the nitroso group, leading to important chemical transformations such as N-nitrosation of amines, transesterification with



alcohols, and S-nitrosation of thiols. Understanding the underlying mechanisms, reaction kinetics, and product distributions is critical for professionals in organic synthesis and drug development who may utilize **methyl nitrite** as a reagent or encounter its reactivity in biological systems. The quantitative data and protocols provided herein serve as a foundational guide for the safe and effective study and application of **methyl nitrite** chemistry.

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